tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20369793
InChI: InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)/t15-,19+/m0/s1
SMILES:
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol

tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate

CAS No.:

Cat. No.: VC20369793

Molecular Formula: C19H26N2O3

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate -

Specification

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
IUPAC Name tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate
Standard InChI InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-7-10-19(13-21)15(12-20-16(19)22)14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,22)/t15-,19+/m0/s1
Standard InChI Key GDHZDHBRAYWWBH-HNAYVOBHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@]2(C1)[C@@H](CNC2=O)C3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)C3=CC=CC=C3

Introduction

tert-Butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound featuring a unique spirocyclic structure that incorporates both nitrogen and carbon atoms. This compound is notable for its chirality, with specific stereochemical configurations at the 4 and 5 positions of the spiro framework. The molecular formula and molecular weight of this compound are not explicitly detailed in the provided sources, but it is known to have a tert-butyl ester functional group, which contributes to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.

Potential Applications

This compound has potential applications in medicinal chemistry due to its unique structure, which may provide insights into designing novel therapeutic agents. Its chirality and functional groups make it suitable for further modification to target specific biological pathways.

Related Compounds

Several compounds share structural similarities with tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate. These include variations in the diaza positions and different spiro structures:

Compound NameMolecular FormulaUnique Features
Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylateC19H26N2O3Different diaza position
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylateNot specifiedVariations in nitrogen positioning
Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylateNot specifiedLarger spiro structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator